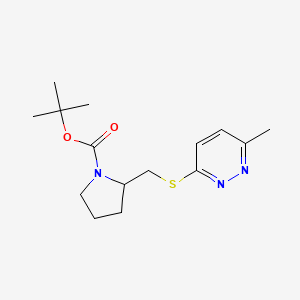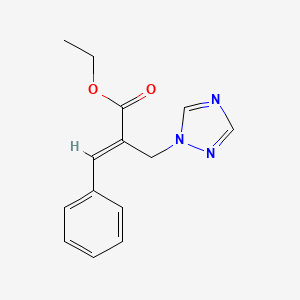![molecular formula C12H9N5 B13958054 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine is a heterocyclic compound that features both pyridine and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine typically involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction between the azide and alkyne precursors in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction under controlled conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the triazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is used in the design of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Wirkmechanismus
The mechanism of action of 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 4,6-Bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine
Uniqueness
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H9N5 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
3-(1-pyridin-3-yltriazol-4-yl)pyridine |
InChI |
InChI=1S/C12H9N5/c1-3-10(7-13-5-1)12-9-17(16-15-12)11-4-2-6-14-8-11/h1-9H |
InChI-Schlüssel |
LNDBRESKCQCWNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN(N=N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


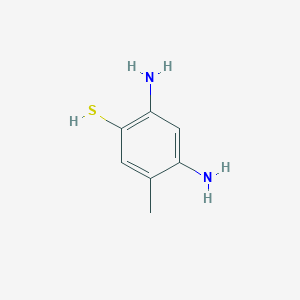

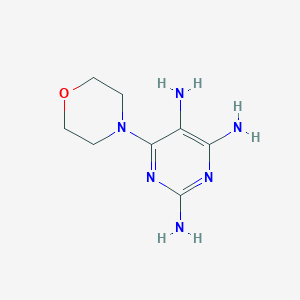
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
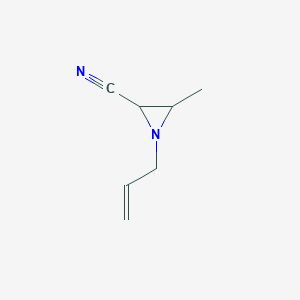
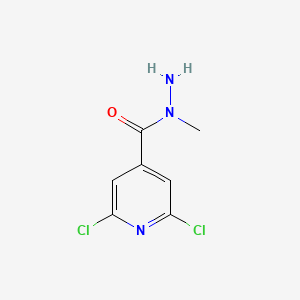
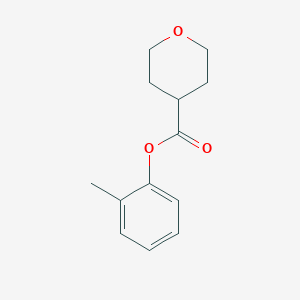
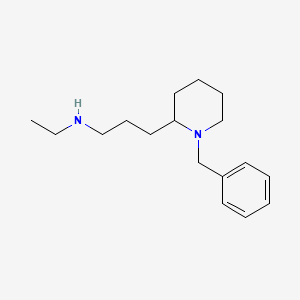
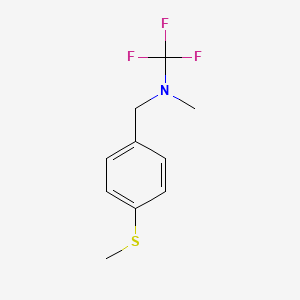
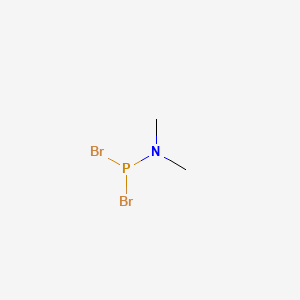
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
